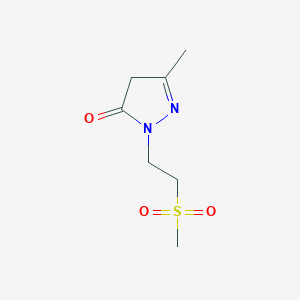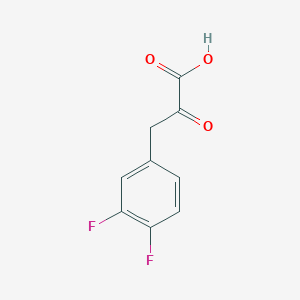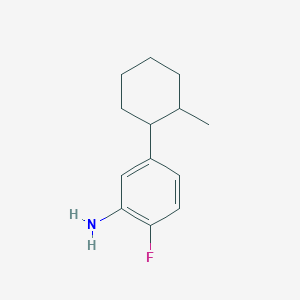
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is a chemical compound with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a prop-2-ynoic acid group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Prop-2-ynoic Acid Group: The prop-2-ynoic acid group is introduced through a reaction involving an alkyne and a carboxylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,3-Difluorocyclobutyl)prop-2-ynoic acid: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
3-(3,3-Difluorocyclohexyl)prop-2-ynoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is unique due to its specific ring size and fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-ynoic acid group also adds to its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H8F2O2 |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
3-(3,3-difluorocyclopentyl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)4-3-6(5-8)1-2-7(11)12/h6H,3-5H2,(H,11,12) |
Clé InChI |
SVQWOFQRHCZIGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C#CC(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


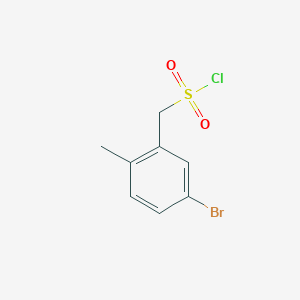
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
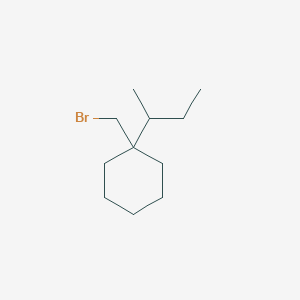
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
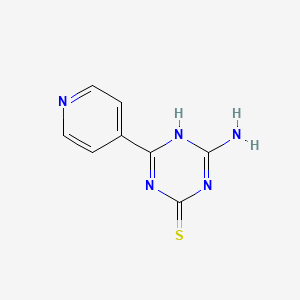

![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
